Product packaging for 2-(2-Phenyl-thiazol-4-yl)-ethylamine(Cat. No.:CAS No. 645393-01-7)

2-(2-Phenyl-thiazol-4-yl)-ethylamine

Cat. No.: B1322814
CAS No.: 645393-01-7
M. Wt: 204.29 g/mol
InChI Key: CISTXXCPQIZSIS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic scaffolds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are of paramount importance in drug discovery and development. Their prevalence in biologically active molecules is a testament to their ability to interact with a wide range of biological targets with high affinity and specificity. The presence of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique physicochemical properties, including polarity, hydrogen bonding capacity, and aromaticity, which are crucial for molecular recognition and binding to proteins and enzymes.

The structural diversity of heterocyclic systems allows for the fine-tuning of pharmacological profiles, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. This versatility has led to the incorporation of heterocyclic moieties into a vast number of approved drugs across various therapeutic areas.

The Thiazole (B1198619) Moiety as a Versatile Pharmacophore

Within the broad class of heterocyclic compounds, the thiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom, holds a privileged position. It is considered a versatile pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity.

The importance of the thiazole ring in medicinal chemistry has been recognized for decades. Its presence in natural products, such as thiamine (B1217682) (Vitamin B1), provided early clues to its biological significance. The subsequent discovery of the penicillin antibiotic family, which features a fused thiazolidine (B150603) ring, further solidified the importance of this heterocyclic system in drug design. Over the years, synthetic methodologies for the construction and functionalization of the thiazole ring have evolved significantly, allowing for the creation of extensive libraries of thiazole-containing compounds for biological screening.

Thiazole derivatives have been shown to exhibit a wide array of biological activities. These include, but are not limited to, antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. nih.gov This broad spectrum of activity is attributed to the ability of the thiazole ring to engage in various non-covalent interactions with biological macromolecules and its inherent metabolic stability. The structural versatility of the thiazole nucleus allows for its incorporation into diverse molecular architectures, leading to compounds with a wide range of therapeutic applications.

Contextualization of 2-(2-Phenyl-thiazol-4-yl)-ethylamine within Thiazole Chemistry

The chemical compound this compound is a specific example of a thiazole-containing molecule. Its structure features a central thiazole ring substituted with a phenyl group at the 2-position and an ethylamine (B1201723) group at the 4-position. While direct and extensive research on the standalone biological activities of this compound is limited in publicly available scientific literature, its primary significance lies in its role as a key synthetic intermediate.

This compound serves as a valuable building block for the synthesis of more complex molecules where the 2-phenylthiazole (B155284) moiety is a core structural element. The ethylamine group provides a reactive handle for further chemical modifications, allowing for the construction of a variety of derivatives. For instance, research has detailed the synthesis of this compound as a primary amine intermediate (referred to as compound G in one study) for the preparation of novel pyridopyrimidinone-thiazole hybrids with potential cytotoxic activities. nih.gov

The synthesis of this intermediate involves a multi-step process, and its chemical properties have been characterized. nih.gov

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C11H12N2S nih.gov
Appearance Brownish powder nih.gov

¹H NMR Spectroscopic Data of this compound (in DMSO-d6)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
2.58 s 2H NH2 nih.gov
3.01 t (J = 6.4 Hz) 2H CH2 nih.gov
3.18 t (J = 6.4 Hz) 2H CH2 nih.gov
6.99 s 1H CH (thiazole ring) nih.gov

The research focus has predominantly been on the biological evaluation of the derivatives synthesized from this compound, rather than the compound itself. This highlights the crucial, albeit often behind-the-scenes, role of such chemical entities in the drug discovery pipeline. They are the foundational pieces upon which more elaborate and potentially therapeutic molecules are built.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B1322814 2-(2-Phenyl-thiazol-4-yl)-ethylamine CAS No. 645393-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISTXXCPQIZSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(2-Phenyl-thiazol-4-yl)-ethylamine

Established routes to the target compound often involve the initial construction of the core 2-phenylthiazole (B155284) ring, followed by the elaboration and functionalization of the substituent at the 4-position to introduce the ethylamine (B1201723) side chain.

A documented synthetic pathway to obtain this compound involves a five-step sequence. nih.gov This method utilizes phthalimide (B116566) as a synthon for the primary amine, protecting it throughout the initial stages of the synthesis. nih.gov

The synthesis commences with the reaction of phthalimide and methyl vinyl ketone to produce 4-phthalimido-2-butanone. nih.gov This intermediate is then brominated to yield 1-bromo-4-N-phthalimido-2-butanone. nih.gov The subsequent key step involves the formation of the thiazole (B1198619) ring via reaction with thiobenzamide (B147508), leading to a phthalimide-protected thiazole derivative. nih.gov Finally, the removal of the phthalimide protecting group using hydrazine (B178648) hydrate (B1144303) furnishes the desired primary amine, this compound. nih.gov

Table 1: Multi-step Synthesis of this compound

Step Reactants Product Purpose
1 Phthalimide, Methyl vinyl ketone 4-Phthalimido-2-butanone Introduction of the four-carbon backbone
2 4-Phthalimido-2-butanone, Bromine 1-Bromo-4-N-phthalimido-2-butanone Preparation of the α-haloketone precursor
3 1-Bromo-4-N-phthalimido-2-butanone, Thiobenzamide Phthalimide-protected thiazole derivative Thiazole ring formation (Hantzsch reaction)

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. chemhelpasap.comsynarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The mechanism begins with an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

In the synthesis of this compound, the Hantzsch reaction is pivotal. nih.gov Specifically, an α-haloketone intermediate, such as 1-bromo-4-N-phthalimido-2-butanone, is reacted with thiobenzamide. nih.gov The thiobenzamide provides the sulfur and nitrogen atoms and the C2-phenyl group of the resulting thiazole ring, while the α-haloketone provides the C4 and C5 atoms. nih.govchemhelpasap.com This reaction is known for being robust and generally high-yielding. chemhelpasap.com

Modern variations of this reaction have been developed to improve efficiency. For instance, microwave-assisted Hantzsch synthesis has been shown to reduce reaction times significantly (from hours to minutes) and often results in higher yields compared to conventional heating methods. nih.govnih.gov

Precursor Compounds and Intermediate Derivatization Strategies

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. Key starting materials include:

Thiobenzamide : This compound serves as the source for the 2-phenyl-substituted nitrogen and sulfur atoms of the thiazole ring. nih.gov

α-Haloketones : A suitably functionalized α-haloketone is required. In the multi-step synthesis previously described, 1-bromo-4-N-phthalimido-2-butanone is the key intermediate, which is itself synthesized from phthalimide and methyl vinyl ketone. nih.gov The phthalimide group acts as a masked primary amine, preventing unwanted side reactions during the thiazole ring formation.

Intermediate derivatization strategies primarily revolve around the management of the amino group. The use of the phthalimide protecting group is a classic example, allowing for the stable construction of the thiazole core before revealing the reactive primary amine functionality at the final step. nih.gov

Novel Synthetic Approaches and Methodological Advancements

While the Hantzsch synthesis is a cornerstone, research has focused on developing more efficient and environmentally friendly methodologies.

Microwave-Assisted Synthesis : The application of microwave irradiation has been demonstrated to significantly accelerate the Hantzsch reaction for thiazole synthesis, often leading to improved yields and requiring less rigorous purification. nih.govnih.gov

Automated Continuous Flow Synthesis : For the rapid generation of analogues, automated multi-step continuous flow synthesis has been employed. nih.gov This technique allows for sequential reactions, such as Hantzsch thiazole synthesis followed by other transformations, to be performed in a continuous stream, minimizing manual handling and reaction time, with complex molecules generated in under 15 minutes in some cases. nih.gov

Green Chemistry Approaches : Recent reviews highlight the development of greener protocols for thiazole synthesis. These include the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free conditions, and the use of less hazardous reagents to minimize environmental impact. bepls.com

Derivatization Strategies for Structural Modification of this compound

The primary amine of this compound is a versatile functional handle for further structural modification. This allows for the creation of libraries of related compounds to explore structure-activity relationships in medicinal chemistry.

A significant focus has been on the synthesis of amide and urea (B33335) derivatives from the parent ethylamine. nih.govbohrium.com These derivatives are readily prepared by reacting the primary amine with various acylating or carbamoylating agents.

Amide Synthesis : Amides are typically synthesized by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). For example, the reaction with benzoyl chloride yields N-[2-(2-phenyl-thiazol-4-yl)-ethyl]-benzamide. nih.gov

Urea Synthesis : Urea derivatives are formed by reacting the amine with isocyanates or carbamoyl (B1232498) chlorides. bohrium.comresearchgate.net This strategy has been used to generate a wide array of analogues with diverse substituents. bohrium.com

In one extensive study, over 70 amide and urea analogues were synthesized to investigate their biological activity. nih.govbohrium.com It was noted that, in that specific series, urea derivatives were generally more potent and selective for their biological target than the corresponding amide analogues. bohrium.com The most potent compound identified in this series was a urea analogue, highlighting the importance of this derivatization strategy. nih.gov

Table 2: Examples of Synthesized Amide and Urea Derivatives

Derivative Type R1 Group (Carbonyl Substituent) R2 Group (Thiazole 4-position Substituent) Reference Compound Example
Amide Phenyl Phenyl 2-(2-Benzamido)ethyl-4-phenylthiazole

Pyrido[2,3-d]pyrimidin-4-one Hybridization

The primary amine functionality of this compound serves as a key reactive site for its integration into more complex heterocyclic structures. One significant application is in the synthesis of hybrid molecules combining the thiazole nucleus with the pyridopyrimidine scaffold, a class of compounds noted for its biological significance. nih.govjocpr.com

The synthetic strategy involves the reaction of this compound with pre-synthesized 2-substituted-pyrido[2,3-d]oxazin-4-one derivatives. nih.gov In this reaction, the primary amine of the ethylamine moiety acts as a nucleophile, attacking the oxazinone ring. This leads to the replacement of the ring oxygen atom with the nitrogen from the amine, forming the final pyridopyrimidinone structure. nih.gov The reaction is typically carried out in a suitable solvent such as glacial acetic acid under reflux conditions. nih.gov

A series of novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized using this method, with various substituents at the C2 position of the pyridopyrimidine nucleus. nih.gov The general reaction scheme is depicted below:

Reaction Scheme:

Step 1: Synthesis of this compound. This is often a multi-step process starting from phthalimide and methyl vinyl ketone, proceeding through intermediates like 1-bromo-4-N-phthalimido-2-butanone, which is then reacted with thiobenzamide to form the thiazole ring. The final amine is liberated using hydrazine hydrate. nih.gov

Step 2: Synthesis of 2-substituted-pyrido[2,3-d]oxazin-4-one derivatives from 2-amino nicotinic acid and various acyl chlorides. nih.gov

Step 3: Reaction of this compound with the pyridooxazinone derivatives in refluxing glacial acetic acid to yield the target hybrid compounds. nih.gov

The resulting compounds conjugate the thiazole and pyridopyrimidine rings, with the ethyl group from the starting amine acting as a linker. nih.gov

Table 1: Examples of Synthesized Pyrido[2,3-d]pyrimidin-4-one Hybrids

Compound ID R-Group at C2 of Pyridopyrimidine Yield (%)
K1 Methyl 25-40
K2 Ethyl 25-40
K3 Phenyl 25-40
K4 4-Methylphenyl 25-40

Source: Data derived from a study on pyridopyrimidinone-thiazole hybrids. nih.gov

Isoindoline-1,3-dione Analogue Formation

The primary amine of this compound can readily react with phthalic anhydride (B1165640) and its derivatives to form N-substituted isoindoline-1,3-diones (also known as phthalimides). researchgate.net This is a classical and efficient method for the synthesis of imides, often involving the simple heating of the amine and the anhydride together, sometimes without a solvent. researchgate.net

This transformation is significant as the isoindoline-1,3-dione moiety is a key pharmacophore in various biologically active molecules. rasayanjournal.co.inmdpi.comnih.gov The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring. researchgate.net

A general procedure involves mixing the amine and phthalic anhydride and heating them until the mixture melts, typically between 150-200 °C, for a short period. researchgate.net This solventless "green chemistry" approach provides a direct route to the desired analogue. researchgate.net

By applying this methodology, 2-(2-(2-phenyl-thiazol-4-yl)-ethyl)-isoindoline-1,3-dione can be synthesized. Further structural diversity can be achieved by using substituted phthalic anhydrides, such as 4-fluoro or 3-methyl phthalic anhydride, which would introduce different functional groups onto the isoindoline (B1297411) ring system. rasayanjournal.co.in

Table 2: Potential Isoindoline-1,3-dione Analogues

Starting Anhydride Resulting Analogue
Phthalic anhydride 2-(2-(2-phenyl-thiazol-4-yl)-ethyl)-isoindoline-1,3-dione
4-Fluorophthalic anhydride 5-Fluoro-2-(2-(2-phenyl-thiazol-4-yl)-ethyl)-isoindoline-1,3-dione

Source: Based on general synthesis methods for isoindoline-1,3-diones. researchgate.netrasayanjournal.co.in

Incorporation into Complex Ligand Structures

The this compound molecule contains multiple potential coordination sites, making it a valuable component for the design of complex ligands used in coordination chemistry. The thiazole ring itself is a well-known coordinating moiety, capable of binding to metal ions through its nitrogen and/or sulfur atoms. uodiyala.edu.iq

The primary amine group provides a convenient handle for covalently linking the phenyl-thiazole unit to other molecular fragments to create multidentate ligands. For instance, the amine can be functionalized to introduce other donor groups, enhancing the chelating ability of the resulting ligand. uodiyala.edu.iq

Synthetic strategies to incorporate this molecule into larger ligand frameworks include:

Schiff Base Condensation: Reaction of the primary amine with aldehydes or ketones to form Schiff base ligands. These ligands often exhibit enhanced coordination capabilities.

Amide Coupling: Acylation of the amine with carboxylic acids containing other donor functionalities (e.g., pyridine, imidazole) creates polyamide ligands.

Mannich-type Reactions: Condensation with formaldehyde (B43269) and a suitable N-H or C-H acidic compound can also be used to build more elaborate structures. mdpi.com

The resulting complex ligands, featuring the 2-phenyl-thiazole-4-yl-ethyl backbone, can then be used to synthesize coordination compounds with various metal ions, such as palladium(II), cobalt(II), nickel(II), copper(II), and zinc(II). uodiyala.edu.iqresearchgate.net The properties of the resulting metal complexes are influenced by the coordination geometry and the nature of the metal ion.

Other Functional Group Modifications

Beyond its use as a building block for larger heterocyclic systems, the this compound molecule can undergo various chemical transformations targeting its primary functional groups.

Modifications of the Ethylamine Moiety: The primary amine is the most reactive site for many functional group interconversions.

Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form a wide range of amides. This is a common strategy to modify the molecule's properties. nih.govmdpi.com For example, reaction with benzoyl chloride would yield N-[2-(2-phenyl-thiazol-4-yl)-ethyl]-benzamide.

Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

Alkylation: The nitrogen can be mono- or di-alkylated under appropriate conditions.

Reaction with Isocyanates/Isothiocyanates: The amine can react with isocyanates or isothiocyanates to form urea or thiourea (B124793) derivatives, respectively. nih.gov

Modifications of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The orientation of substitution (ortho, meta, para) will be directed by the thiazole ring system. Common modifications include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, providing another point for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of alkyl or acyl groups.

These modifications allow for the fine-tuning of the molecule's steric and electronic properties, enabling the synthesis of a diverse library of derivatives for various chemical and research applications.

Preclinical Biological Activity and Pharmacological Potential

Anticancer and Cytotoxic Activity

Research into the direct anticancer and cytotoxic effects of 2-(2-Phenyl-thiazol-4-yl)-ethylamine is limited. The majority of available studies have focused on the biological activities of its derivatives rather than the parent compound itself.

In Vitro Evaluation in Cancer Cell Lines

There is currently no publicly available scientific literature that details the in vitro evaluation of this compound against the following cancer cell lines: HeLa, MCF-7, NCI-H460, SF-268, HepG-2, A549, Caco2, HL60, or K562.

While the direct cytotoxic activity of this compound has not been reported, this compound has been utilized as an intermediate in the synthesis of novel pyridopyrimidinone-thiazole hybrids. These derivatives have been evaluated for their cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The results of these studies indicate that the cytotoxic activity of the derivatives is influenced by the nature of the substituents. For instance, derivatives with phenyl and 4-chlorophenyl substitutions demonstrated notable cytotoxic activity, particularly against HeLa cells.

Comparative Efficacy Studies with Reference Anticancer Agents

No comparative efficacy studies have been published that directly compare the anticancer activity of this compound with established reference anticancer agents.

Effects on Programmed Cell Death Pathways (Apoptosis, Necrosis)

The scientific literature does not currently contain any studies investigating the effects of this compound on programmed cell death pathways, such as apoptosis or necrosis, in cancer cells.

Cell Cycle Modulation

There is no available research data on the ability of this compound to modulate the cell cycle in cancer cells, such as inducing G1 arrest or causing a decrease in the G2/M phase.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent has not been extensively investigated, and specific data on its efficacy against various bacterial strains are not available.

Antibacterial Efficacy

There are no published studies that report the antibacterial efficacy of this compound against the following bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Serratia marcescens, Klebsiella pneumoniae, Enterococcus faecalis, Bacillus species, or Micrococcus luteus. While the broader class of thiazole-containing compounds is known to possess a wide range of biological activities, including antibacterial effects, specific data for this compound is lacking.

Antifungal Efficacy

Derivatives of the thiazole (B1198619) structure have demonstrated notable activity against various fungal pathogens. Research has focused on their ability to inhibit the growth of clinically relevant species such as Aspergillus niger, Aspergillus oryzae, and various Candida species.

One study on 2,2'-diamino-4,4'-dithiazole derivatives reported effective antifungal action against Aspergillus and Candida species. nih.gov Several of these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.8 µg/mL, which is comparable to the established antifungal agent ketoconazole. nih.gov The most significant activity was observed against A. niger, while the least activity was noted against C. albicans. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis through interaction with the enzyme lanosterol-14-alpha-demethylase (CYP51A1). nih.gov

Another investigation identified a hydrazine (B178648) derivative, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, as a potent, broad-spectrum antifungal agent. nih.gov This compound displayed high in vitro efficacy against pathogenic fungi, including Candida and Aspergillus, with MIC values between 0.0625 and 4 µg/ml. nih.gov Further investigation into its mechanism revealed that the compound induces the accumulation of reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and subsequent cell death. nih.gov

Table 1: Antifungal Activity of Thiazole Derivatives

Compound Class Fungal Species Activity (MIC) Reference
2,2'-diamino-4,4'-dithiazole derivatives Aspergillus niger 0.2-1.8 µg/mL nih.gov
2,2'-diamino-4,4'-dithiazole derivatives Candida albicans >1.8 µg/mL nih.gov
(4-phenyl-1, 3-thiazol-2-yl) hydrazine Pathogenic Fungi (Candida, Aspergillus) 0.0625-4 µg/mL nih.gov

Antitubercular Activity

The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point for the development of new antitubercular agents. Numerous studies have synthesized and evaluated derivatives for their in vitro activity against Mycobacterium tuberculosis.

A series of 2,4-disubstituted thiazole derivatives containing a pyrazine (B50134) carboxamide moiety were synthesized and tested against the M. tuberculosis H37Rv strain. researchgate.net Two compounds from this series demonstrated high antimycobacterial activity with a MIC value of 6.25 µg/ml. researchgate.net Similarly, research on other 4-phenylthiazole (B157171) derivatives has shown good anti-tubercular activities, with MIC values ranging from 1 µM to 61.2 µM against the same bacterial strain. nih.gov These findings suggest that the thiazole scaffold is a valuable template for developing novel antitubercular drugs. nih.gov

The exploration of structure-activity relationships has revealed that modifications at the C-2 and C-4 positions of the thiazole ring are critical for activity. nih.govplos.org While a range of lipophilic substitutions at the C-2 position is tolerated, the C-4 position and the thiazole core itself are less amenable to change. nih.govplos.org Specifically, a 2-pyridyl moiety at the C-4 position has been found to be essential for potent activity. nih.govnih.gov This has led to the development of analogues with sub-micromolar minimum inhibitory concentrations and bactericidal, rather than bacteriostatic, effects against replicating M. tuberculosis. nih.govplos.org

Table 2: Antitubercular Activity of Thiazole Derivatives against M. tuberculosis H37Rv

Compound Series Activity (MIC) Reference
Thiazolyl pyrazine carboxamide derivatives 6.25 µg/ml researchgate.net
4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives 1 µM - 61.2 µM nih.gov
2-Aminothiazole analogues Sub-micromolar nih.govplos.org

Antiprotozoal Activity

Derivatives of this compound have shown significant potential as antiprotozoal agents, particularly against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness).

A high-throughput screening of a large compound library identified 2-(2-benzamido)ethyl-4-phenylthiazole as an inhibitor of T. brucei. nih.gov This led to the synthesis and evaluation of numerous amide and urea (B33335) analogues. This research yielded highly potent derivatives, with eight compounds showing IC50 values below 100 nM. nih.gov The most potent analogue, a urea derivative named 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, exhibited an IC50 of just 9 nM and a high selectivity index (>18,000), indicating a strong preference for the parasite over mammalian cells. nih.gov However, despite the promising in vitro results, none of the tested compounds were able to cure infected mice, which was attributed to poor metabolic stability. nih.gov

Other studies have also highlighted the trypanocidal activity of related structures. Quaternary 2-phenylimidazo[1,2-a]pyridinium salts, which share a phenyl-heterocycle motif, have been shown to be very active against Trypanosoma rhodesiense in mice. nih.gov

**Table 3: In Vitro Activity of Thiazole Derivatives against *Trypanosoma brucei***

Compound Activity (IC50) Selectivity Index (SI) Reference
2-(2-benzamido)ethyl-4-phenylthiazole <3.6 µM - nih.gov
Optimized amide/urea analogues <100 nM (8 compounds) - nih.gov
2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole 9 nM >18,000 nih.gov

Receptor and Enzyme Modulation

Beyond its antimicrobial properties, the this compound structure and its analogues interact with various physiological targets, including histamine (B1213489) and dopamine (B1211576) receptors, as well as cholinesterase enzymes.

Histamine Receptor Agonism (H1, H2)

The structural similarity of 2-(thiazol-4-yl)-ethylamine to histamine has prompted investigations into its activity at histamine receptors. Studies have confirmed that 2-(2-thiazolyl)-ethylamine acts as a selective histamine H1-receptor agonist. nih.gov When tested on isolated guinea pig hearts, this compound produced a marked prolongation of atrioventricular conduction, an effect mediated by H1-receptors, while having only a weak stimulatory effect on heart rate and contractility, which are mediated by H2-receptors. nih.gov

A series of 2-substituted thiazol-4-ylethanamines were synthesized to explore their histaminergic activities. nih.gov Compounds featuring a 2-phenyl substitution, directly related to the core subject compound, consistently demonstrated weak H1-agonistic activity, with pD2 values (a measure of agonist potency) ranging from 4.35 to 5.36. nih.gov In contrast, replacing the phenyl group with a benzyl (B1604629) group resulted in weak H1-antagonistic activity. nih.gov This highlights the subtle structural requirements that differentiate agonist from antagonist behavior at the H1 receptor.

Dopamine Receptor Agonism (e.g., D3 receptor)

The thiazole moiety has been incorporated into ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric conditions. While direct studies on this compound are limited, research on more complex thiazole-containing compounds indicates an affinity for these receptors.

One study investigated a class of multifunctional dopamine D2/D3 receptor agonists for their potential to inhibit tau protein aggregation. nih.govnih.gov Within this series, a D3-preferring agonist, (−)-N6-(2-(4-(biphenyl-4-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264), contained a thiazole core. nih.gov A separate investigation of related analogues identified compounds with high potency at D2/D3 receptors, with one derivative showing a Ki value of 1.2 nM for the D3 receptor, indicating very high binding affinity. These findings suggest that the thiazole scaffold can be a key component in the design of potent dopamine receptor agonists, particularly those targeting the D3 subtype. nih.gov

Cholinesterase Inhibition (AChE, BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. The thiazole nucleus has been explored as a scaffold for developing cholinesterase inhibitors.

While information on the parent compound is scarce, various derivatives incorporating the thiazole ring have been evaluated. Studies on benzimidazole-based thiazole derivatives and other complex hybrids have identified compounds with inhibitory activity against both AChE and BuChE. nih.govmdpi.com For instance, one study on novel compounds designed as dual-target inhibitors found a derivative, compound 8i, that strongly inhibited both AChE (IC50 = 0.39 μM) and BuChE (IC50 = 0.28 μM). mdpi.com Research on salicylanilides and their phosphorus-based esters also showed that these modifications could lead to potent BuChE inhibition, with one ester derivative exhibiting an IC50 value of 2.4 µM. mdpi.com These results indicate that the thiazole scaffold can be integrated into more complex molecules to achieve significant inhibition of cholinesterases. mdpi.commdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

While direct inhibitory data for this compound on Cyclin-Dependent Kinase 9 (CDK9) is not extensively documented in publicly available research, the broader class of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has been identified as a source of highly active CDK9 inhibitors. nih.gov Cancer cells often exhibit a dependency on antiapoptotic proteins for their survival, and CDK9 inhibition offers a therapeutic strategy by selectively targeting these survival proteins and reinstating apoptosis. nih.gov

One of the most selective compounds from this class, designated as 12u , demonstrated a potent inhibitory concentration (IC50) of 7 nM against CDK9. nih.gov This compound exhibited over 80-fold selectivity for CDK9 when compared to CDK2. nih.gov The anticancer activity of these compounds has been demonstrated in primary chronic lymphocytic leukemia cells, showing a significant therapeutic window over normal B- and T-cells. nih.gov The research into this class of compounds provides a rationale for the observed structure-activity relationship (SAR), with X-ray crystal structures of inhibitors like 12u bound to CDK9 and CDK2 offering insights into their binding modes. nih.gov

Table 1: CDK9 Inhibitory Activity of a Related Thiazole Derivative
CompoundTargetIC50 (nM)Selectivity (vs. CDK2)
12u (a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative)CDK97>80-fold

Adenosine (B11128) Receptor Antagonism

Research into a broader class of thiazole and thiadiazole analogues has further elucidated their potential as adenosine receptor antagonists. These investigations have revealed that modifications to the thiazole core can lead to potent and selective antagonists for various adenosine receptor subtypes. nih.gov

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition has emerged as a key strategy in cancer therapy. The investigation of thiazole-containing compounds as HDAC inhibitors is an active area of research. For instance, a series of 4-phenyl substituted thiazolyl-based hydroxamates has been synthesized and evaluated for their histone deacetylase inhibitory activity. researchgate.net

Preliminary docking studies with these compounds suggested a potential for isozyme selectivity by targeting the lower pocket of HDAC4. researchgate.net Interestingly, this series of thiazolyl-based hydroxamates demonstrated moderate HDAC6 inhibitory activity in the low micromolar range. While two of the synthesized hydroxamic acids did not show significant HDAC4 inhibition, a third derivative with a 4-pyridinyl cap moiety exhibited moderate HDAC4 inhibitory activity. researchgate.net Although direct data for this compound is not available, these findings highlight the potential of the thiazole scaffold in the design of novel HDAC inhibitors.

Leukotriene A-4 Hydrolase Inhibition (for related thiazoles)

Leukotriene A-4 (LTA-4) hydrolase is a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4). Inhibition of this enzyme is a therapeutic target for inflammatory diseases. Benzothiazole-containing compounds have been discovered as potent inhibitors of LTA-4 hydrolase. nih.gov

A series of azabenzthiazole inhibitors were designed to improve upon earlier benzothiazole (B30560) congeners, leading to compounds with LTA-4 hydrolase IC50 values in the low nanomolar range (3-6 nM). nih.gov For example, compounds 7a , 7c , and 12a-d from this series exhibited significant potency. nih.gov These findings underscore the importance of the thiazole and benzothiazole scaffolds in the development of effective LTA-4 hydrolase inhibitors.

Table 2: LTA-4 Hydrolase Inhibitory Activity of Related Azabenzthiazole Derivatives
Compound SeriesTargetIC50 Range (nM)
7a, 7c, 12a-dLTA-4 Hydrolase3-6

DNA Gyrase B Inhibition (for related thiazoles)

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. The Gyrase B (GyrB) subunit, with its ATP binding site, is a particularly attractive target. Thiazole-based compounds have been extensively investigated as inhibitors of DNA gyrase B.

Novel thiazole-based hybrids have been designed and synthesized, demonstrating significant in vitro antibacterial efficacy. researchgate.net For instance, certain trifluoromethyl-substituted compounds showed outstanding inhibitory efficacy with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against E. coli. researchgate.net Molecular docking studies have provided insights into the binding interactions of these thiazole hybrids with the E. coli DNA Gyrase B. researchgate.net Furthermore, 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been developed as nanomolar inhibitors of both DNA gyrase and topoisomerase IV. sci-hub.se

Table 3: DNA Gyrase B Inhibitory Activity of Related Thiazole Derivatives
Compound SeriesTarget OrganismMIC (µg/ml)
Trifluoromethyl-substituted thiazole hybrid (9e)E. coli6.25
Trifluoromethyl-substituted thiazole hybrid (9g)E. coli12.5
Trifluoromethyl-substituted thiazole hybrid (9c)S. pyogenes12.5

Other Reported Preclinical Activities

Antiallergic Activity

The potential antiallergic properties of compounds related to this compound have been suggested through studies on the inhibition of allergic reactions. While direct experimental data on the specific antiallergic activity of this compound is limited in the reviewed literature, the passive cutaneous anaphylaxis (PCA) model is a standard in vivo assay to evaluate antiallergic potential. nih.govcreative-biolabs.com This model assesses the inhibition of IgE-mediated mast cell degranulation and the subsequent release of inflammatory mediators like histamine. frontiersin.orgjohnshopkins.edu The thiazole nucleus is present in various compounds with antihistaminic and anti-inflammatory properties, suggesting that derivatives such as this compound could warrant investigation for similar activities.

Anti-inflammatory Activity

Thiazole-containing compounds have been widely investigated for their anti-inflammatory properties. nih.gov Various derivatives of the thiazole nucleus exhibit potent activity in preclinical models of inflammation. For instance, certain amidine derivatives, synthesized from 3,4-diaryl-2-imino-4-thiazolines, have demonstrated good anti-inflammatory effects.

Research into substituted phenyl thiazole derivatives has shown that these compounds can produce appreciable anti-inflammatory activity. wjpmr.com In studies using carrageenan and formalin-induced rat paw edema models, which are standard methods for evaluating anti-inflammatory effects, certain nitro-substituted thiazole derivatives showed significant activity when compared to standard drugs like nimesulide. wjpmr.com The mechanism for this activity may involve the inhibition of pro-inflammatory mediators, reduction of vascular permeability, and suppression of neutrophil migration. wjpmr.com Furthermore, studies on 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives identified compounds with potent in vitro anti-inflammatory effects, with some showing structure-activity relationships where electron-withdrawing groups on the phenyl ring enhanced activity. researchgate.net

Table 1: Anti-inflammatory Activity of Thiazole Derivatives

Derivative Class Model System Observed Effect Reference
Amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines General preclinical models Good anti-inflammatory activity
Nitro-substituted phenyl thiazoles Carrageenan and formalin-induced rat paw edema Appreciable anti-inflammatory activity wjpmr.com
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-ones In vitro assays Potent anti-inflammatory agents researchgate.net
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives In vivo models Active anti-inflammatory agents frontiersin.org

Analgesic Properties

The thiazole scaffold is also associated with significant analgesic properties. nih.gov Research has shown that compounds incorporating this heterocyclic system can effectively reduce pain in preclinical models. For example, novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for analgesic activity using the tail immersion method in mice. researchgate.net Several of these compounds exhibited good analgesic effects, with specific derivatives showing the highest activity. researchgate.net

Similarly, amidine derivatives synthesized by the condensation of 2-cyanopyridine (B140075) with 3,4-diaryl-2-imino-4-thiazolines displayed notable analgesic activity. The development of new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has also yielded compounds that proved to be very active analgesic agents in in vivo models. frontiersin.org

Table 2: Analgesic Activity of Thiazole Derivatives

Derivative Class Model System Observed Effect Reference
Pyrazole-thiazole hybrids Tail immersion test (mice) Mild to good analgesic activity researchgate.net
Amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines General preclinical models Good analgesic activity
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives In vivo models Potent analgesic agents frontiersin.org

Anticonvulsant Activity

Derivatives of thiazole have emerged as a promising class of anticonvulsant agents. A variety of thiazole-containing structures, such as thiazolidin-4-ones, have been synthesized and tested for their ability to protect against seizures in established animal models. biointerfaceresearch.commdpi.com The primary screening methods used include the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively. biointerfaceresearch.com

In one study, a series of novel thiazolidin-4-one substituted thiazoles displayed varying degrees of anticonvulsant potency, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, identified as a particularly active compound. biointerfaceresearch.com Other research on thiazole-bearing 4-thiazolidinones also identified compounds with excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure tests. mdpi.com

Table 3: Anticonvulsant Activity of Thiazole Derivatives

Derivative Class Model System Observed Effect Reference
Thiazolidin-4-one substituted thiazoles Maximal Electroshock (MES) & subcutaneous Pentylenetetrazole (scPTZ) tests Varying degrees of antiepileptic potency biointerfaceresearch.com
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one MES & pentylenetetrazole-induced seizure tests Excellent anticonvulsant activity mdpi.com
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone Pentylenetetrazole (PTZ) kindling model High anticonvulsant activity mdpi.com

Anti-HIV Activity

The thiazole nucleus is a key component in a number of compounds investigated for their anti-HIV activity. nih.gov These derivatives are often designed as inhibitors of key viral enzymes, such as reverse transcriptase. For example, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and evaluated as potent inhibitors of HIV-1 replication. nih.gov Several compounds in this series showed potent inhibitory activity, with efficacy comparable or superior to the non-nucleoside reverse transcriptase inhibitor nevirapine. nih.gov

Additionally, research on N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2(3H)-ylidene)-4-methyl substituted benzamide (B126) derivatives revealed activity against HIV-2. The versatility of the thiazole scaffold allows for its incorporation into various molecular hybrids, including those with imidazoles and pyridines, to develop novel anti-HIV candidates that can act through diverse mechanisms.

Antileishmanial Activity

Thiazole derivatives have also been explored for their potential against parasitic diseases like leishmaniasis. nih.gov The 2-aminothiazole scaffold, in particular, has been identified in compounds with activity against various kinetoplastids, including Leishmania species. nih.gov

A study focused on 4-phenyl-1,3-thiazole-2-amines, which are structural isomers of the core 2-phenyl-thiazole structure, demonstrated that several of these compounds exhibited significant activity against the promastigote forms of Leishmania amazonensis. nih.govresearchgate.net The research highlighted the potential of this scaffold for developing new antileishmanial agents and suggested that modifications could enhance activity while minimizing toxicity. researchgate.net

Antioxidative Properties

Reactive oxygen species can cause cellular damage, leading to a variety of diseases. Compounds with antioxidant properties can mitigate this damage. Several studies have shown that new thiazole derivatives possess potent in vitro antioxidant properties. researchgate.net For example, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine compounds were synthesized and screened for their antioxidant capabilities, with some showing significant activity. researchgate.net

Other research has pointed to the antioxidant potential of 4-aminothiazole hybrids, which demonstrated an ability to scavenge free radicals and act as effective radioprotectors against radiation-induced damage in preclinical models. nih.gov This protective effect is attributed, at least in part, to the antioxidant properties of the thiazole scaffold. nih.gov

In Vivo Preclinical Efficacy Studies (non-human models)

The pharmacological potential of thiazole derivatives has been substantiated through various in vivo preclinical studies in non-human models. These studies are essential for confirming the biological activity observed in in vitro assays.

For anti-inflammatory and analgesic properties, standard models such as the carrageenan-induced rat paw edema test and the tail-immersion test in mice are frequently used. wjpmr.comresearchgate.net These models have successfully demonstrated the efficacy of various substituted phenyl thiazoles and pyrazole-thiazole hybrids. wjpmr.comresearchgate.net

The anticonvulsant activity of thiazole derivatives is primarily evaluated using rodent models of seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the benchmark screens for identifying potential antiepileptic drugs. biointerfaceresearch.com Additionally, chronic models like pentylenetetrazole (PTZ) kindling are used to assess efficacy against the development of epilepsy. mdpi.com These studies have been crucial in identifying highly active thiazolidinone-based compounds. biointerfaceresearch.commdpi.com

Trypanocidal Activity in Animal Models

Data regarding the in vivo trypanocidal activity of this compound in animal models is not available in the reviewed scientific literature. Preclinical studies evaluating the efficacy of this specific compound against Trypanosoma species in infected animal models have not been published. Therefore, no data tables or detailed research findings on its potential to treat trypanosomiasis in a living organism can be provided at this time.

Metabolic Stability Assessments in Microsomes

There is no publicly available research detailing the metabolic stability of this compound in liver microsomes from any species. Assessments of its half-life (t½) and intrinsic clearance (Clint), which are crucial indicators of a compound's metabolic fate, have not been reported. Consequently, it is not possible to present a data table or an analysis of its metabolic profile.

Mechanism of Action Elucidation

Molecular and Cellular Pathways Targeted by 2-(2-Phenyl-thiazol-4-yl)-ethylamine Derivatives

Derivatives of this compound have been shown to influence several key cellular pathways, primarily in the context of cancer therapy. The cytotoxic effects of these compounds are often linked to the induction of apoptosis through the mitochondrial intrinsic pathway. frontiersin.org For instance, a novel benzothiazole (B30560) derivative has been observed to suppress cell proliferation and metastasis in colorectal cancer by inducing apoptosis via the mitochondrial pathway. frontiersin.org This is often associated with an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial transmembrane potential. frontiersin.org

Furthermore, some thiazole-pyrrolotriazinone hybrids have been designed to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival and is frequently dysregulated in cancer. researchgate.net A study on a thiazole (B1198619) derivative, Rocaglaol, demonstrated its ability to induce apoptosis in K562 cells by regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK signaling pathways. scienceopen.com Another study on a novel thiazole hybrid showed it to be an inhibitor of the PI3Kα enzyme, leading to a decrease in Akt and mTOR phosphorylation in ovarian cancer cells. researchgate.net These findings suggest that derivatives of this compound may exert their anticancer effects by modulating these critical signaling cascades.

Pyridopyrimidinone-thiazole hybrids, derived from this compound, have demonstrated cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. nih.gov While the precise molecular pathways were not fully detailed in the study, the observed cytotoxicity points towards interference with essential cellular processes. nih.gov

Receptor Binding and Activation/Inhibition Profiles

The phenylthiazole scaffold is a key feature in ligands targeting various receptors. Studies have explored the binding of phenylthiazole derivatives to angiotensin II (AT) receptors. Specifically, ligands with a phenylthiazole scaffold have been synthesized and evaluated for their binding to AT1 and AT2 receptors. nih.gov While replacing the phenylthiophene scaffold of a known AT2R selective agonist with a phenylthiazole had a negative impact on AT2R affinity, modifications to the imidazole (B134444) ring attached to the phenylthiazole scaffold led to potent and selective AT2R ligands. nih.gov

In addition to angiotensin receptors, thiazole and thiadiazole derivatives have been identified as potent and selective antagonists of human adenosine (B11128) A3 receptors. nih.gov Molecular modeling studies suggest that these compounds bind to the receptor's binding pocket, with specific interactions contributing to their high affinity and selectivity. nih.gov For example, a high-affinity 1,2,4-thiadiazole (B1232254) antagonist was found to interact with Q167 in the second extracellular loop (EL2) of the human A3 receptor, a residue unique to this adenosine receptor subtype. nih.gov

Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govsemanticscholar.org These compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.govsemanticscholar.org

While direct receptor binding studies for this compound are not extensively documented, the research on its derivatives and related phenylthiazole compounds indicates a strong potential for interaction with various receptor systems.

Enzyme Kinetic Studies and Inhibition Mechanisms

Derivatives of this compound have been investigated as inhibitors of various enzymes. A notable example is the inhibition of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in diseases like cancer and fibrosis. A series of 4-phenyl-thiazole based compounds were designed and synthesized, with some exhibiting significant ATX inhibitory activity at low nanomolar concentrations. nih.gov Molecular docking studies suggest that the potent inhibitory activity is due to hydrogen bonding, electrostatic interactions with a catalytic zinc ion, and hydrophobic interactions within the active site of ATX. nih.gov

Another area of investigation is the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in cancer. Molecular docking studies of certain bis-thiazole derivatives have suggested potential Pim-1 kinase inhibition through high binding affinities. researchgate.net

Molecular docking studies have also been employed to investigate the interaction of thiazole derivatives with other key proteins involved in cancer progression, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com For instance, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed a good affinity for the fungal lanosterol (B1674476) C14α-demethylase, suggesting a potential mechanism for their anti-Candida activity. mdpi.com

Interactions with DNA and Other Biomolecules (e.g., RNA polymerase II transcription inhibition)

The interaction of phenylthiazole derivatives with nucleic acids has been explored as a potential mechanism for their biological activity. A study on 1,10-phenanthroline (B135089) derivatives, including a 4-phenylthiazole (B157171) derivative, investigated their potential as telomeric DNA binders. researchgate.netpreprints.orgresearchgate.net The thiosemicarbazone-based derivatives were found to bind and stabilize the telomeric Tel22 quadruplex more efficiently than double-stranded DNA. researchgate.netpreprints.org While the specific 4-phenylthiazole derivative was reported as inactive in terms of cytotoxicity in this particular study, the broader findings highlight the potential for this class of compounds to interact with non-canonical DNA structures. researchgate.netpreprints.org

Although direct evidence of this compound interacting with RNA polymerase II has not been found, the ability of certain small molecules to regulate transcription by binding to specific DNA sequences is a known mechanism of gene expression control. The potential for phenylthiazole derivatives to bind to DNA suggests that they could, in principle, influence transcriptional processes, but further research is needed to confirm such interactions and their functional consequences.

Induction of Specific Cellular Responses (e.g., apoptosis, cell cycle arrest)

A significant body of evidence points to the ability of this compound derivatives to induce apoptosis and cell cycle arrest in cancer cells. Several studies have demonstrated the cytotoxic and apoptogenic properties of various thiazole derivatives in a range of human carcinoma cell lines. nih.govbrieflands.com

For example, 2-phenylthiazole-4-carboxamide (B13865131) derivatives were shown to increase caspase-3 activation, a key executioner caspase in apoptosis, in neuroblastoma, breast adenocarcinoma, and colon cancer cell lines. brieflands.com Similarly, novel bis-thiazole derivatives have been shown to induce apoptosis in breast cancer cells, with one compound increasing apoptosis by 64.4-fold compared to the control. dntb.gov.ua The induction of apoptosis by these compounds is often linked to the mitochondrial-dependent pathway, involving the upregulation of pro-apoptotic genes like Bax and Puma, and the downregulation of the anti-apoptotic gene Bcl-2. researchgate.net

In addition to apoptosis, cell cycle arrest is another common cellular response to treatment with thiazole derivatives. One study found that a particular thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com Another derivative was shown to cause cell cycle arrest at the G1 phase in ovarian cancer cells. researchgate.net These findings indicate that derivatives of this compound can interfere with the normal progression of the cell cycle, leading to an inhibition of cancer cell proliferation.

The table below summarizes the cytotoxic and apoptosis-inducing effects of some this compound derivatives and related compounds.

Compound TypeCell Line(s)Observed EffectsReference(s)
Pyridopyrimidinone-thiazole hybridsMCF-7, HeLaCytotoxic activity nih.gov
Benzothiazole derivativeColorectal cancer cellsSuppression of proliferation and metastasis, induction of apoptosis via mitochondrial pathway frontiersin.org
Bis-thiazole derivativesMDA-MB-231 (breast cancer)Potent cytotoxic activity, induction of apoptosis dntb.gov.ua
Bis-thiazole derivativesKF-28 (ovarian cancer)Apoptotic cell death, cell cycle arrest at G1 phase researchgate.net
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (breast cancer)Cell cycle arrest at G1/S phase, induction of early and late apoptosis mdpi.com
2-Phenylthiazole-4-carboxamide derivativesSKNMC, MCF-7, HT-29Increased caspase-3 activation brieflands.com

Elucidation of Target Specificity and Selectivity

The specificity and selectivity of this compound derivatives are crucial for their development as therapeutic agents. Research has shown that some of these compounds exhibit selectivity for cancer cells over normal cells. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives showed good inhibitory effects against colon and breast cancer cell lines while exhibiting selectivity for cancer cells over normal human cell lines. mdpi.com Similarly, a study on 1,10-phenanthroline derivatives found that while they were cytotoxic to several tumor cell lines, one derivative showed lower cytotoxicity in normal cell lines, indicating a degree of selectivity. preprints.org

Selectivity can also be observed at the molecular target level. As mentioned earlier, certain phenylthiazole derivatives have been developed as selective antagonists for the angiotensin II AT2 receptor and the human adenosine A3 receptor. nih.govnih.gov The selectivity of N-(thiazol-2-yl)-benzamide analogs for the Zinc-Activated Channel (ZAC) over other Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors has also been demonstrated. nih.govsemanticscholar.org

The structural features of the thiazole derivatives play a significant role in their target specificity. For example, in the case of adenosine A3 receptor antagonists, the substitution pattern on the phenyl ring and the nature of the acyl group on the aminothiazole template were found to greatly influence binding affinity and selectivity. nih.gov Similarly, for antiflaviviral agents with a phenylthiazole structure, substitutions on the C2-thiazole phenyl ring were found to be important for their biological activity. nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the Phenyl Ring

Impact of Substituent Position and Electronic Nature

The nature and position of substituents on the phenyl ring at the 2-position of the thiazole (B1198619) moiety play a critical role in modulating biological activity. Research has shown that both electron-donating and electron-withdrawing groups can influence the potency of these compounds, often in a target-specific manner.

The introduction of halogen atoms, such as fluoro, chloro, and bromo, to the phenyl ring has been a common strategy in the development of thiazole-based agents. Studies indicate that para-halogen-substituted phenyl rings are often important for activity. nih.gov For instance, in a series of thiazole derivatives, a 4-chlorophenyl substitution demonstrated significant cytotoxic activity. nih.gov Similarly, another study found that a chlorine substitution at the meta position of the phenyl ring was far superior to an ortho substitution in conferring antimigration activities in cancer cells. acs.org The presence of an electron-withdrawing group, like a nitro group, on the phenyl ring has also been shown to affect the electronic properties and charge transport of benzothiazole (B30560) derivatives, which can be advantageous for their optoelectronic and charge transport properties. nih.gov

Conversely, electron-donating groups such as methyl and methoxy (B1213986) have also been shown to enhance biological effects. The presence of methyl groups, particularly in the meta and para positions (m,p-dimethyl substitution), has been identified as important for cytotoxic activity in certain thiazole compounds. nih.gov The position of a methoxy group on the phenyl ring has also been found to be a key factor for the anticancer potential of some thiazole derivatives. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

Substituent Position Electronic Nature Observed Effect
Chloro para Electron-withdrawing High cytotoxic activity nih.gov
Chloro meta Electron-withdrawing Superior antimigration activity acs.org
Fluoro, Chloro, Bromo para Electron-withdrawing Important for activity nih.gov
Methyl para Electron-donating Significant activity nih.gov
Methyl m, p-dimethyl Electron-donating Important for cytotoxic activity nih.gov
Methoxy Various Electron-donating Promising anticancer potential nih.gov

Steric Effects of Phenyl Substituents

The size and three-dimensional arrangement of substituents on the phenyl ring can introduce steric hindrance, which in turn influences how the molecule interacts with its biological target. The introduction of bulky groups can either enhance or diminish activity depending on the specific structural requirements of the binding site.

One notable example is the incorporation of an adamantyl group, a bulky and lipophilic moiety, onto the phenyl ring. Studies have shown that adamantyl-substituted phenylthiazole derivatives can exhibit significant biological activity. nih.gov The steric bulk of the adamantyl group can lead to a better fit in a large hydrophobic binding pocket of a target protein, thereby enhancing potency.

The concept of steric hindrance is crucial in drug design, as it can be used to improve selectivity and reduce off-target effects. The introduction of bulky substituents can prevent the molecule from binding to unintended receptors or enzymes. For instance, the presence of a bulky tert-butyl group on a phenyl ring in other heterocyclic systems has been shown to result in the separation of molecules and a deviation from molecular planarity, which can significantly affect their solid-state properties and biological interactions. researchgate.net

Modifications on the Thiazole Ring

Importance of Thiazole Ring Position and Substitution Pattern

The substitution pattern on the thiazole ring is crucial for various biological activities. For example, in a series of anticancer agents, the replacement of an N,N-dimethyl group with a simple methyl group on the thiazole ring was found to be crucial for antitumor activity. nih.gov Furthermore, the position of a methyl substitution, whether on the thiazole nitrogen or an amide nitrogen in a more complex derivative, can result in significant differences in activity. acs.org

Effects of Thiazole Core Derivatization

Derivatization of the thiazole core, including the formation of fused ring systems or the introduction of various functional groups, has led to the discovery of compounds with a diverse spectrum of therapeutic potentials. nih.gov The thiazole nucleus can be modified at various locations to produce compounds with antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory effects. nih.gov

For instance, the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides has been explored for anticancer activity. nih.gov The modification of the thiazole ring is a key strategy in the design and optimization of newer bioactive drug candidates. nih.gov

Role of the Ethylamine (B1201723) Side Chain

The ethylamine side chain attached to the C4 position of the thiazole ring is another key feature that can be modified to alter the compound's properties. The amine group provides a site for potential hydrogen bonding and salt formation, which can be important for receptor binding and pharmacokinetic properties.

Impact of Alkylamine Functional Group

The ethylamine moiety is a critical component of the 2-(2-Phenyl-thiazol-4-yl)-ethylamine structure. SAR studies on related 2-aminothiazole (B372263) derivatives have consistently shown that the amino group is a primary site for chemical modification to modulate biological activity. The flexibility of the N-2 position of the aminothiazole allows for the introduction of various substituents, which can significantly influence the compound's potency. For instance, in a series of 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position improved antitubercular activity by more than 128-fold. nih.gov

Furthermore, the spatial arrangement and nature of substituents on the thiazole ring itself play a crucial role. Studies on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors have demonstrated that introducing appropriately-sized substituents at the 4- and 5-positions of the thiazole ring enhances inhibitory activity and selectivity for iNOS. nih.gov Conversely, the introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring has been shown to significantly decrease or abolish inhibitory activity against nitric oxide synthase (NOS). nih.gov This highlights the delicate balance required in substituent size and polarity to achieve desired biological effects. The core thiazole moiety and specific substituents at other positions, such as a 2-pyridyl group at C-4, have been found to be intolerant to modification in certain contexts, underscoring their importance for activity. nih.gov

Derivatization of the Amino Group (e.g., amide, urea (B33335) formation)

Derivatization of the primary amino group of the ethylamine side chain into amides and ureas is a common and effective strategy to explore the SAR of the this compound scaffold. These modifications can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological profile.

The synthesis of various N-acyl derivatives has been a key area of investigation. For example, a series of substituted 2-phenylthiazole-4-carboxamides were synthesized and evaluated for their cytotoxic effects. nih.gov The structure-activity relationship of an arylacetamido group attached to the para-position of the 2-phenylthiazole (B155284) was explored, revealing that specific substitutions on this appended group could modulate activity against different cancer cell lines. nih.gov For example, a 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines. nih.gov

In another study, the importance of the amide linkage was explored through N-methylation and inversion of the amide bond, further defining the structural requirements for activity. nih.gov The synthesis of N-acyl thiourea (B124793) derivatives represents another approach, where the condensation of an acid chloride with ammonium (B1175870) thiocyanate, followed by reaction with a heterocyclic amine, yields compounds with potential biological activities. mdpi.com These studies collectively indicate that the amino group is a highly adaptable handle for introducing chemical diversity and tuning the pharmacological properties of the parent compound.

Hybridization and Scaffold Merging Approaches

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced or novel biological activities. The this compound core has been utilized in various hybridization approaches.

Thiazole-Pyridopyrimidinone Hybrids

The structural similarity between quinazolinone and its isostere, pyridopyrimidinone, coupled with the known cytotoxic effects of both thiazole and pyridopyrimidinone-bearing compounds, has prompted the synthesis of thiazole-pyridopyrimidinone hybrids. nih.gov In one study, a series of novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives were synthesized and their in-vitro cytotoxic activities were evaluated against MCF-7 and HeLa cancer cell lines. nih.gov

The findings indicated that aromatic substitution at the C2 position of the pyridopyrimidinone nucleus was beneficial for cytotoxic activity. nih.gov The potency of these hybrids was found to be dependent on the nature of the substituent at this position.

Table 1: Cytotoxic Activity of Thiazole-Pyridopyrimidinone Hybrids

Compound R Group (at C2) IC50 (µM) vs. MCF-7 IC50 (µM) vs. HeLa
K1 Methyl >100 >100
K2 Ethyl 85.3 61.2
K3 Propyl 71.4 55.8
K4 Phenyl 49.5 21.7
K5 4-Chlorophenyl 31.6 15.2

Data sourced from a study on novel pyridopyrimidinone-thiazole hybrids. nih.gov

The results, summarized in the table above, show a clear trend where increasing the size and aromaticity of the R group enhances cytotoxicity. Compound K5, bearing a 4-chlorophenyl substituent, exhibited the highest potency against both cell lines, particularly the HeLa cells. nih.gov

Thiazole-Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione moiety is a recognized pharmacophore present in several biologically active compounds. Hybrid molecules incorporating both the thiazole and isoindoline-1,3-dione scaffolds have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. bohrium.comdoaj.org The synthetic strategy often involves using 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione as a key intermediate, which is then reacted with thiourea to form the aminothiazole derivative. bohrium.comdoaj.org

These hybrid compounds have demonstrated promising efficacy. For instance, certain derivatives showed noteworthy activity against the HCT-116 human colon cancer cell line, with potency greater than the standard drug, doxorubicin. bohrium.comdoaj.org The specific substitutions on the thiazole ring and the isoindoline-1,3-dione moiety are crucial for determining the biological activity profile.

Thiazole-Chalcone Hybrids

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to possess a wide range of biological activities, including antitubercular and anticancer effects. mdpi.comnih.gov The hybridization of the thiazole nucleus with the chalcone (B49325) scaffold has yielded a number of potent compounds.

In one extensive study, a series of twenty novel thiazole-chalcone hybrids were designed and synthesized. mdpi.com These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv and antiproliferative activity against the DU-145 prostate cancer cell line. mdpi.com

Table 2: Biological Activity of Selected Thiazole-Chalcone Hybrids

Compound R Group Antitubercular MIC (µM) Antiproliferative IC50 (µM)
7 2,4-Dichlorophenyl 4.41 -
12 2,4-Difluorophenyl 2.43 -
20 2-Thiazolyl - 6.86
Pyrazinamide (Std.) - 25.34 -
Methotrexate (Std.) - - 11

Data derived from research on thiazole-chalcone hybrids as potential therapeutic agents. mdpi.comnih.gov

The results indicated that the nature of the substituent on the phenyl ring of the chalcone moiety significantly influenced the biological activity. mdpi.com Compounds with electron-withdrawing groups, such as 2,4-difluorophenyl (Compound 12) and 2,4-dichlorophenyl (Compound 7), showed potent antitubercular activity, with MIC values superior to the standard drug pyrazinamide. mdpi.comnih.gov Furthermore, a hybrid containing a heteroaryl 2-thiazolyl group (Compound 20) displayed promising antiproliferative activity against the prostate cancer cell line, being more potent than the standard methotrexate. mdpi.comnih.gov

Thiazole-Pyrazol-3-one Scaffolds

The pyrazole (B372694) ring system is another heterocycle of significant interest in medicinal chemistry, with derivatives known to exhibit various biological activities. rsc.org The merging of thiazole and pyrazole scaffolds has been explored to develop new compounds with potential therapeutic applications. Specifically, the combination with the pyrazol-3-one moiety has been investigated. mdpi.com

The structure-activity relationship of these hybrid compounds depends on the substitution pattern on both the thiazole and pyrazole rings, as well as the nature of the linker connecting them. For instance, studies on pyrazolyl-thiazole derivatives have shown that the presence of electron-withdrawing groups, such as nitro and halogens, on an attached phenyl ring can significantly influence antimicrobial activity. rsc.org The specific point of attachment between the two heterocyclic rings is also a key determinant of the biological profile. mdpi.com Research in this area continues to explore the optimal structural features required for potent and selective activity.

Thiazole-Thiadiazole Analogues

Research on analogous structures has provided insights that could be extrapolated to the this compound scaffold. For instance, studies on a series of thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists revealed that the nitrogen atom's position within the heterocyclic ring is crucial for activity. nih.gov It was observed that a 1,2,4-thiadiazole (B1232254) analogue exhibited different binding affinities compared to a 1,3,4-thiadiazole (B1197879) counterpart, suggesting that the orientation of nitrogen atoms affects interactions with receptor sites. nih.gov In one study, an additional hydrogen bond with the N atom of the thiadiazole ring, which was absent in the corresponding thiazole derivatives, was suggested to contribute to an increase in human adenosine A3 receptor affinity. nih.gov

Furthermore, SAR studies on various 1,3,4-thiadiazole derivatives have consistently shown that the nature of the substituent on the phenyl ring at position C-5 of the thiadiazole is a critical determinant of their cytotoxic activity. mdpi.com For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly modulate the anticancer properties of these compounds. mdpi.com In a series of 2-amino-5-phenyl-substituted 1,3,4-thiadiazoles, the type and position of the substituent on the phenyl ring were found to be important for their anticancer activity.

In another study focusing on antimicrobial agents, it was found that for a series of 2,4-disubstituted thiazoles, the presence of specific groups on the phenyl ring significantly improved antimicrobial activity. researchgate.net This highlights the importance of the phenyl moiety in molecular recognition and interaction with biological targets.

While direct SAR studies on thiazole-thiadiazole analogues of this compound are not extensively reported in the available literature, the findings from related series of compounds provide a strong rationale for such investigations. The key modifications would involve the synthesis of 2-(2-Phenyl-1,2,4-thiadiazol-x-yl)-ethylamine and 2-(2-Phenyl-1,3,4-thiadiazol-x-yl)-ethylamine isomers and evaluating how these changes impact the target biological activity. The table below illustrates the potential points of modification for SAR studies based on analogous compounds.

Core ScaffoldSubstitution on Phenyl RingPotential Impact on Biological Activity
ThiazoleElectron-withdrawing groups (e.g., -NO2, -Cl)Modulation of electronic properties, potential increase in anticancer or antimicrobial activity.
ThiazoleElectron-donating groups (e.g., -OCH3, -CH3)Alteration of lipophilicity and binding interactions.
1,2,4-ThiadiazoleVaried substituentsDifferential binding affinity due to altered hydrogen bonding capacity and geometry.
1,3,4-ThiadiazoleVaried substituentsSignificant changes in cytotoxic and antimicrobial profiles based on substituent nature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are instrumental in understanding the physicochemical properties that govern the activity of a molecule and in predicting the activity of newly designed compounds.

Identification of Key Molecular Descriptors

The foundation of a robust QSAR model lies in the identification of relevant molecular descriptors. These descriptors are numerical values that characterize the structural, electronic, and physicochemical properties of a molecule. For derivatives of the this compound scaffold, a variety of descriptors would be calculated to capture the essence of their chemical information.

In a 2D-QSAR study conducted on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors, several key molecular descriptors were identified as being significant for their biological activity. laccei.org These included:

AATSC4c, AATSC7c, AATSC8c, AATSC1p: These are autocorrelation descriptors that describe the distribution of atomic properties along the molecular structure.

GATS5s: A geary autocorrelation descriptor that considers the spatial arrangement of atoms.

VE2_Dzp: A descriptor that encodes information about the electronic properties of the molecule.

SaaS: A descriptor related to the solvent-accessible surface area.

maxHBa: A descriptor representing the maximum number of hydrogen bond acceptors.

JGI4: A topological descriptor that reflects the branching of the molecule.

ATSC8p: A centered Broto-Moreau autocorrelation descriptor related to atomic polarizabilities.

Another QSAR study on 2,4-disubstituted thiazole derivatives as antimicrobial agents identified the molecular connectivity index (2χv) and Kier's shape index (κα3) as key parameters for their activity. researchgate.net These descriptors relate to the topology and shape of the molecule, respectively.

For a hypothetical QSAR analysis of this compound analogues, the following table summarizes some of the key molecular descriptors that would likely be considered based on studies of similar heterocyclic compounds.

Descriptor TypeDescriptor ExamplePhysicochemical Property Represented
TopologicalMolecular Connectivity Index (χ)Molecular size, branching, and complexity.
TopologicalKier's Shape Index (κ)Molecular shape and flexibility.
ElectronicDipole MomentPolarity and charge distribution.
ElectronicHighest Occupied Molecular Orbital (HOMO) EnergyElectron-donating ability.
ElectronicLowest Unoccupied Molecular Orbital (LUMO) EnergyElectron-accepting ability.
StericMolar RefractivityMolecular volume and polarizability.
ThermodynamicLogPLipophilicity and partitioning behavior.

Predictive Modeling for Biological Activity

Once the key molecular descriptors are identified, the next step in QSAR analysis is to develop a predictive model that can accurately estimate the biological activity of compounds. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms.

The goal of predictive modeling is to generate a mathematical equation that correlates the identified descriptors with the observed biological activity. For instance, a 2D-QSAR model for a series of thiazole derivatives as 5-lipoxygenase inhibitors was developed using MLR. laccei.org The model's predictive power was evaluated using statistical parameters such as the correlation coefficient (R²) and the cross-validation coefficient (q²). A good QSAR model will have high R² and q² values, indicating a strong correlation between the descriptors and the activity, as well as good internal predictivity.

The validation of a QSAR model is a critical step to ensure its reliability for predicting the activity of new compounds. nih.gov This is often done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. laccei.org

In a study on a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear and non-linear QSAR models were developed. frontiersin.org The non-linear model, generated using gene expression programming, showed higher correlation coefficients for both the training and test sets compared to the linear model, indicating its superior predictive ability. frontiersin.org

The development of a predictive QSAR model for this compound analogues would involve the following steps:

Data Set Preparation: A series of analogues with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.

Descriptor Selection: Statistical methods would be used to select the most relevant descriptors that correlate with the biological activity.

Model Generation: A mathematical model would be built using a training set of compounds.

Model Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

The following table provides an example of the statistical parameters commonly used to evaluate the performance of a predictive QSAR model.

Statistical ParameterDescriptionDesirable Value
R² (Coefficient of Determination)Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).Close to 1
q² (Cross-validated R²)A measure of the internal predictive ability of the model, often calculated using leave-one-out cross-validation.Close to 1
r²_pred (Predictive R² for external test set)Measures the predictive power of the model on an external set of compounds not used in model generation.High value
RMSE (Root Mean Square Error)Represents the standard deviation of the residuals (prediction errors).Low value

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as 2-(2-Phenyl-thiazol-4-yl)-ethylamine, to the active site of a target protein.

Ligand-Target Interaction Prediction (e.g., VEGFR2, DNA gyrase B, CDK9)

The 2-phenyl-thiazole scaffold is a common feature in many biologically active compounds, and derivatives have been investigated as inhibitors for various protein targets. Molecular docking studies on analogous structures suggest that this compound could potentially interact with several important therapeutic targets.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR2 is a significant target in cancer therapy. mdpi.comnih.gov Thiazole (B1198619) derivatives have been designed and evaluated as VEGFR2 inhibitors. nih.govmdpi.com Docking studies of these related compounds predict that the thiazole core can fit into the kinase binding site, suggesting a potential inhibitory role for this compound. nih.gov

DNA gyrase B: This essential bacterial enzyme is a well-established target for antibiotics. nih.govals-journal.com The GyrB subunit contains an ATP-binding site that is a prime target for inhibition. nih.gov Numerous studies have shown that thiazole-containing compounds can act as DNA gyrase inhibitors, indicating that this compound may also bind to this active site. als-journal.comals-journal.com

CDK9 (Cyclin-Dependent Kinase 9): CDK9 is a crucial protein kinase involved in the regulation of transcription and is a target for cancer therapeutics. frontiersin.org Structure-guided discovery has identified N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as potent CDK2/9 dual inhibitors, highlighting the potential for the 2-phenyl-thiazole moiety to interact effectively with the CDK9 active site. nih.gov

Identification of Key Binding Interactions and Active Site Residues

Docking simulations not only predict if a molecule will bind but also how it binds, identifying key interactions that stabilize the ligand-protein complex. For the 2-phenyl-thiazole scaffold, studies on related compounds have revealed common binding patterns within the active sites of these targets.

Key interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The nitrogen and sulfur atoms of the thiazole ring, as well as the amine group of the ethylamine (B1201723) side chain, can act as hydrogen bond donors or acceptors. The phenyl ring is well-suited for engaging in hydrophobic and aromatic interactions with nonpolar residues in the binding pocket.

Target ProteinPredicted Interaction TypesPotential Interacting Residues
VEGFR2Hydrogen Bonding, Hydrophobic InteractionsLys868, Asp1046 (DFG motif) nih.gov
DNA gyrase BHydrogen Bonding, Arene-Cation InteractionsAsp73, Arg76 mdpi.com
CDK9Hydrogen Bonding, Hydrophobic InteractionsCys106 (hinge region), Asp167 frontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture offered by molecular docking.

Conformational Analysis and Stability of Ligand-Protein Complexes

MD simulations are frequently employed to validate the results of molecular docking by assessing the stability of the predicted binding pose. mdpi.comresearchgate.net By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to quantify the stability of the complex. A stable complex is indicated by a low and converging RMSD value over the course of the simulation. mdpi.comresearchgate.net For thiazole derivatives, MD simulations have confirmed stable interactions with target proteins, supporting the initial docking predictions. nih.govnih.gov

Understanding Dynamic Binding Events

Beyond confirming stability, MD simulations offer insights into the dynamic nature of molecular recognition. These simulations can reveal conformational changes in both the ligand and the protein that occur upon binding, which is crucial for a complete understanding of the interaction. nih.gov They can also be used to calculate binding free energies using methods like MM-PBSA and MM-GBSA, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov This detailed view of the dynamic binding events helps in the rational design and optimization of more potent inhibitors based on the this compound scaffold.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. nih.gov DFT allows for the calculation of various molecular properties that govern a compound's reactivity and interactions. researchgate.netmdpi.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state. nih.gov

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Predict Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and electronic transition energies (UV-Visible spectra) can be calculated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Determine Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions.

Calculated ParameterSignificance
Optimized Geometry (Bond lengths, angles)Provides the most stable 3D structure of the molecule. nih.gov
HOMO-LUMO Energy GapIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
Vibrational FrequenciesPredicts IR and Raman spectra for structural confirmation. researchgate.net
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions.
Natural Bond Orbital (NBO) AnalysisInvestigates charge transfer interactions within the molecule, contributing to its stability. nih.gov

In Silico ADME Prediction (excluding pharmacokinetic data for this compound, focusing on methodology)

In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This in silico approach allows for the early filtering of candidates that are likely to fail later in development due to poor pharmacokinetic profiles. The methodologies employed are diverse, relying on the calculation of physicochemical properties and the application of established rules and models.

A fundamental aspect of in silico ADME prediction is the assessment of "drug-likeness," often guided by rules such as Lipinski's Rule of Five. nih.govnih.gov This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 g/mol , a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Similarly, Veber's rule suggests that good oral bioavailability is associated with having 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less. nih.gov

Various computational tools and web-based servers, such as SwissADME, are utilized to calculate these and other important descriptors. nih.govals-journal.com These platforms can provide a comprehensive profile of a molecule's likely ADME characteristics. The table below outlines some of the key parameters evaluated in in silico ADME prediction.

ParameterSignificance in Drug Discovery
Molecular Weight (MW) Influences size-dependent processes like diffusion and filtration across biological membranes. Lower molecular weight is generally preferred for better absorption. nih.gov
LogP A measure of lipophilicity, which affects how a compound distributes between aqueous and lipid environments in the body. An optimal range is crucial for both absorption and distribution. rsc.org
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (N or O). Fewer donors are generally associated with better membrane permeability. nih.gov
Hydrogen Bond Acceptors The number of electronegative atoms (N or O). A higher number can lead to poorer membrane permeability. nih.gov
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of drug absorption and blood-brain barrier penetration.
Rotatable Bonds The number of bonds that allow free rotation. A lower number is generally associated with better oral bioavailability. nih.gov
Gastrointestinal (GI) Absorption Predictive models estimate the extent to which a compound will be absorbed from the gut into the bloodstream. High GI absorption is a desirable characteristic for orally administered drugs. als-journal.comidaampublications.in
Blood-Brain Barrier (BBB) Permeation Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. This is critical for drugs targeting the brain. idaampublications.in

It is important to note that these in silico predictions are methodological estimations and serve as a guide for further experimental validation. They provide a valuable, cost-effective means to prioritize compounds with a higher probability of success in the drug development pipeline. nih.gov

Homology Modeling for Target Structure Prediction

Identifying the biological target of a compound is a critical step in understanding its mechanism of action. When the three-dimensional structure of a potential protein target has not been experimentally determined, homology modeling can be employed to generate a predictive model. nih.gov This computational technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined three-dimensional structure of a related homologous protein, the "template". nih.govfrontiersin.org

The process of homology modeling involves several key steps, which are summarized in the table below.

StepDescription
Template Identification The first step is to search for protein structures that are homologous to the target sequence. This is typically done using sequence alignment tools like BLAST to search databases such as the Protein Data Bank (PDB). nih.gov A high sequence identity (typically >30%) is desirable for a reliable model. nih.gov
Sequence Alignment The amino acid sequence of the target protein is aligned with the sequence of the template protein. The accuracy of this alignment is crucial for the quality of the final model. nih.gov
Model Building Based on the sequence alignment, a three-dimensional model of the target protein is constructed. The coordinates of the aligned residues in the template structure are transferred to the corresponding residues in the target sequence. nih.gov For regions with insertions or deletions, loop modeling techniques are applied. nih.gov
Model Refinement and Validation The generated model is then refined to optimize its stereochemistry and relieve any atomic clashes. The quality of the final model is assessed using various validation tools. A common method is the Ramachandran plot, which evaluates the conformational feasibility of the protein's backbone dihedral angles. frontiersin.org A high-quality model will have a high percentage of its residues in the favored and allowed regions of the Ramachandran plot. frontiersin.orgnih.gov

Once a reliable 3D model of the target protein is generated, it can be used for molecular docking studies. nih.gov In these studies, the small molecule of interest, such as this compound, is computationally "docked" into the predicted binding site of the protein model. This allows for the investigation of potential binding modes and interactions, providing insights into the compound's potential biological activity and guiding further experimental studies. researchgate.net

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity

The development of efficient and scalable synthetic routes is crucial for the advancement of 2-(2-Phenyl-thiazol-4-yl)-ethylamine derivatives as potential therapeutic agents. While the Hantzsch thiazole (B1198619) synthesis remains a widely used method, researchers are exploring novel pathways to improve reaction yields, reduce the number of synthetic steps, and enhance the purity of the final products. One approach involves the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. researchgate.net Furthermore, the development of catalyst-free, one-pot multicomponent reactions is being investigated to streamline the synthetic process and minimize waste. mdpi.com The exploration of solid-phase synthesis techniques could also facilitate the creation of libraries of derivatives for high-throughput screening.

A significant focus is on developing stereoselective synthetic methods to produce enantiomerically pure compounds, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The synthesis of a series of 2-amino-4-phenylthiazole (B127512) derivatives has been reported using solution-phase techniques, which allow for the incorporation of amino acids and peptides, potentially leading to compounds with novel biological activities. asianpubs.org

Design of Advanced Derivatives with Improved Potency and Selectivity

The core structure of this compound provides a versatile scaffold for the design of advanced derivatives with enhanced biological activity and target selectivity. Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of these new analogs. For instance, the introduction of various substituents on the phenyl ring and modifications of the ethylamine (B1201723) side chain have been shown to significantly influence the pharmacological properties of these compounds.

Research has demonstrated that the addition of bulky and lipophilic groups, such as an adamantyl moiety, can enhance the trypanocidal activity of 2-phenylthiazol-4-ethylamines. nih.gov Specifically, derivatives bearing a 4-(1-adamantyl)phenyl or a 3-(1-adamantyl)phenyl group have shown promising activity against Trypanosoma brucei. nih.gov Further modifications to the ethylamine side chain, such as the introduction of polar functional groups, are also being explored to improve potency and selectivity. nih.gov The synthesis of carboxamide derivatives at the 4-position of the 2-phenylthiazole (B155284) ring has been investigated for potential anticancer activity. nih.gov

Interactive Table: Examples of this compound Derivatives and Their Investigated Activities

DerivativeInvestigated Activity
2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amineTrypanocidal
2-{2-[4-(1-Adamantyl)phenyl]thiazol-4-yl}ethan-1-amineTrypanocidal
2-Phenylthiazole-4-carboxamidesAnticancer
N-2-(2-Phenylthiazol-4-yl)ethylcarboxamideNot specified

Deeper Elucidation of Molecular Mechanisms in Identified Biological Activities

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is essential for their rational development as therapeutic agents. While various biological activities, including antimicrobial, antifungal, anthelmintic, and anticancer effects, have been reported for related thiazole-containing compounds, the precise molecular targets and signaling pathways involved often remain to be fully elucidated. researchgate.netasianpubs.orgnih.gov

Future research will likely employ a range of techniques, including target-based screening, proteomic and genomic approaches, and biochemical assays, to identify the specific cellular components with which these compounds interact. For example, in the context of their anticancer activity, studies will aim to determine whether these compounds induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways crucial for cancer cell survival and proliferation. For their antimicrobial and antiparasitic effects, identifying the specific enzymes or cellular processes that are disrupted will be a key research objective. nih.gov

Investigation of Potential Multi-Targeting Capabilities

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining increasing attention in drug discovery. The 2-phenylthiazole scaffold has been associated with a diverse range of biological activities, suggesting that its derivatives may possess multi-targeting capabilities. researchgate.netresearchgate.netmdpi.com This could be particularly advantageous for the treatment of complex multifactorial diseases such as cancer or neurodegenerative disorders.

Future preclinical studies will likely focus on systematically evaluating the activity of this compound derivatives against a panel of different biological targets. This could involve screening against various receptors, enzymes, and ion channels to identify potential off-target effects that could be either beneficial or detrimental. The identification of multi-targeting compounds could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Application of Advanced Computational Tools for Rational Drug Design

Advanced computational tools, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are playing an increasingly important role in rational drug design. These in silico methods can be used to predict the binding affinity of novel derivatives for their biological targets, to understand the molecular basis of their activity, and to guide the design of new compounds with improved properties.

By creating computational models of the target proteins, researchers can simulate the binding of different this compound derivatives and identify the key structural features that are important for their activity. This information can then be used to design new analogs with optimized binding characteristics. QSAR studies can help to establish a mathematical relationship between the chemical structure of the compounds and their biological activity, further aiding in the design of more potent and selective molecules.

Preclinical Optimization for Specific Disease Models (excluding human trials)

Once promising lead compounds have been identified, they must undergo rigorous preclinical evaluation in relevant disease models to assess their efficacy and pharmacokinetic properties. This involves testing the compounds in in vitro cell-based assays and in vivo animal models that mimic the human disease.

For example, derivatives showing potential anticancer activity would be evaluated in various human cancer cell lines and then in animal models of cancer to determine their ability to inhibit tumor growth. nih.govnih.gov Similarly, compounds with potential trypanocidal activity would be tested in animal models of African trypanosomiasis. nih.gov These preclinical studies are essential for selecting the most promising candidates for further development and for establishing a preliminary understanding of their in vivo behavior before any consideration for human trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Phenyl-thiazol-4-yl)-ethylamine?

  • Methodological Answer : A typical approach involves condensation reactions using thiazole precursors. For example, 2-amino-4-phenylthiazole can react with aldehydes under acidic reflux conditions (e.g., ethanol with acetic acid) to form Schiff base intermediates. Subsequent reduction or functionalization steps may introduce the ethylamine moiety. Recrystallization from ethanol is often used for purification . Alternative routes may involve nucleophilic substitution at the thiazole’s 4-position using brominated intermediates followed by amination.

Q. How can computational methods like Multiwfn be applied to analyze the electronic structure of this compound?

  • Methodological Answer : Multiwfn enables wavefunction analysis to calculate electrostatic potential surfaces (EPS), electron localization functions (ELF), and orbital compositions. These tools help identify nucleophilic/electrophilic regions and predict binding interactions. For instance, EPS maps can highlight hydrogen-bonding sites on the ethylamine group, while ELF analysis clarifies electron distribution in the thiazole ring .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR (1H, 13C) : Confirm structural integrity by resolving aromatic protons (thiazole and phenyl rings) and ethylamine protons.
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., NH2 stretching in ethylamine).
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring enhance inhibitory activity against enzymes like 5-lipoxygenase. Conversely, bulky substituents may sterically hinder receptor binding. Computational docking (e.g., AutoDock) can model interactions between modified derivatives and target proteins to optimize bioactivity .

Q. What structural features of this compound contribute to its potential as a 5-HT receptor ligand?

  • Methodological Answer : The ethylamine side chain mimics serotonin’s primary amine, critical for 5-HT2A/2C receptor binding. Hybrid molecules with rigidified ethylamine moieties (e.g., fused furano-chroman systems) demonstrate that steric bulk near the amine affects receptor pocket accommodation. Competitive binding assays and molecular dynamics simulations are used to validate affinity and selectivity .

Q. How can researchers address discrepancies in reported biological activities of thiazole-ethylamine derivatives?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, assay buffers).
  • Purity Analysis : Use HPLC to confirm compound integrity and rule out degradation products.
  • Computational Rationalization : Compare docking poses to identify variations in binding modes caused by structural modifications .

Q. What in-silico strategies predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • QSAR Models : Corrogate descriptors (e.g., logP, polar surface area) with absorption and metabolism data.
  • SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics : Simulate compound stability in lipid bilayers or serum proteins to estimate half-life .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the cytotoxicity of thiazole-ethylamine derivatives?

  • Methodological Answer : Variations in cytotoxicity may arise from differences in cell line sensitivity (e.g., cancer vs. normal cells), assay endpoints (e.g., MTT vs. apoptosis markers), or compound solubility. Dose-response curves and comparative transcriptomics can clarify mechanisms. Additionally, impurities in synthesized compounds (e.g., unreacted intermediates) may confound results .

Experimental Design Considerations

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Screening : Test solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-TsOH), and temperatures to maximize yield.
  • Byproduct Analysis : Use TLC or LC-MS to monitor reaction progress and identify side products.
  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy consumption .

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Reactant of Route 1
Reactant of Route 1
2-(2-Phenyl-thiazol-4-yl)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Phenyl-thiazol-4-yl)-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.